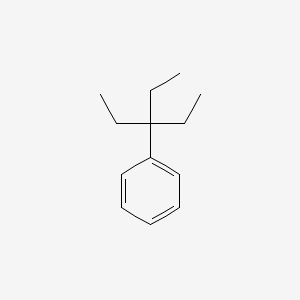

(1,1-Diethylpropyl)benzene

Description

Contextualization within Alkylbenzene Chemistry and Organic Synthesis Research

Alkylbenzenes are a cornerstone of organic chemistry, serving as crucial intermediates in the production of a vast array of commercial products and as fundamental building blocks in complex organic synthesis. mt.com Within this broad class, (1,1-Diethylpropyl)benzene (B13822259), with its molecular formula C₁₃H₂₀, is classified as a tertiary alkylbenzene because the alkyl substituent is attached to the benzene (B151609) ring via a quaternary carbon atom. ontosight.ai This structure is of significant interest in research, particularly in studies of electrophilic aromatic substitution.

The synthesis of alkylbenzenes is most classically achieved through the Friedel-Crafts alkylation, a reaction developed in 1877 that involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. wikidoc.orglibretexts.orglumenlearning.com However, this method is beset by several limitations, including the tendency for the carbocation intermediate to undergo rearrangement and for the product, which is more nucleophilic than the starting material, to undergo polyalkylation. wikidoc.orgnumberanalytics.comlibretexts.orglibretexts.org

Due to these challenges, the synthesis of a sterically hindered arene like this compound is not straightforward via direct alkylation. A more controlled and common route involves the dehydration of the corresponding tertiary alcohol, 3-phenyl-3-pentanol (B72055). smolecule.comchemicalbook.com This alcohol can be readily synthesized through a Grignard reaction, for instance, by reacting phenylmagnesium bromide with 3-pentanone (B124093) or by reacting ethyl benzoate (B1203000) with two equivalents of ethylmagnesium bromide. smolecule.comdoubtnut.com The subsequent acid-catalyzed dehydration of 3-phenyl-3-pentanol yields this compound, successfully circumventing the rearrangement issues inherent to many Friedel-Crafts procedures. smolecule.comchembk.com This compound can serve as a precursor in organic synthesis for creating more complex chemical structures. solubilityofthings.com

Structural Peculiarities and Stereochemical Considerations in this compound

The defining feature of this compound is its bulky tertiary alkyl group attached to the phenyl ring. This substituent, the 1,1-diethylpropyl group (also known as the triaethylmethyl group), creates significant steric hindrance around its point of attachment. solubilityofthings.com This steric bulk is a dominant factor in the molecule's reactivity, influencing the regioselectivity of further reactions on the aromatic ring by impeding access to the ortho positions. numberanalytics.comstackexchange.com

From a stereochemical perspective, this compound is an achiral molecule. The quaternary benzylic carbon atom is bonded to a phenyl group, a central carbon of a propyl group (which is an ethyl group), and two additional ethyl groups. Because two of the four groups attached to the central carbon are identical (ethyl groups), it is not a stereocenter, and the molecule does not possess enantiomers.

Below is a table summarizing key properties of the compound.

| Property | Value |

| IUPAC Name | 3-ethylpentan-3-ylbenzene nih.gov |

| Synonyms | This compound, Triaethylphenylmethan solubilityofthings.comnih.gov |

| CAS Number | 4170-84-7 nist.govnite.go.jpalfa-chemistry.com |

| Molecular Formula | C₁₃H₂₀ nih.govnist.gov |

| Molecular Weight | 176.30 g/mol nih.govalfa-chemistry.com |

| Physical State | Colorless liquid at room temperature solubilityofthings.com |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and ether ontosight.aisolubilityofthings.com |

This table was generated based on data from multiple sources.

Historical Development of Research on Bulky Alkyl-Substituted Arenes

The scientific journey into bulky alkyl-substituted arenes is intrinsically linked to the evolution of the Friedel-Crafts reaction. Since its discovery in 1877, chemists have worked to understand and overcome its limitations. lumenlearning.comlibretexts.org Early in the 20th century, the problems of carbocation rearrangement and overalkylation became apparent, prompting investigations into how the structure of the alkylating agent and the substrate affects the reaction outcome. wikidoc.orglibretexts.org

Specific academic interest in sterically hindered alkylbenzenes is documented at least as far back as the 1940s. A 1942 paper by Hennion and McLeese, for example, detailed the Friedel-Crafts acylation of several sterically hindered alkylbenzenes, demonstrating an early focus on the unique reactivity of these compounds. acs.org Concurrently, industrial interest in related molecules grew. The large-scale production of tert-amylbenzene, a structurally similar compound, became important in the mid-20th century as an intermediate in the manufacture of hydrogen peroxide. solvay.com This industrial demand spurred advancements in alkylation technology and the handling of bulky aromatic compounds. Over time, synthetic strategies have evolved from simple, often low-yielding direct alkylations to more refined, multi-step methods, such as the aforementioned alcohol dehydration route, to achieve greater control and selectivity. smolecule.comchembk.com

Current Research Gaps and Motivations for Advanced Investigations into this compound

Despite decades of research, the efficient and highly selective synthesis of sterically crowded arenes remains a significant challenge in organic chemistry. nih.gov This constitutes a major research gap and a motivation for continued investigation. For instance, a 2012 study highlighted that an effective protocol for installing the 1,1-diethylpropyl group onto an aromatic ring via the direct ethylation of a diethylaryl carbinol intermediate remains "elusive." nih.gov This points to the difficulties in controlling the reactivity of organometallic reagents with sterically demanding substrates.

Current motivations for studying compounds like this compound are twofold. First, there is a persistent drive to develop novel synthetic methodologies that bypass the limitations of classical reactions. This includes the design of new catalysts and ligands for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which have shown promise for preparing sterically hindered biaryls and alkyl-aryl compounds. nih.gov Second, the unique three-dimensional structure imparted by the 1,1-diethylpropyl group is itself valuable. Incorporating such bulky groups can be a deliberate strategy to tune the physical, chemical, or pharmacological properties of larger, more complex molecules. ontosight.aisolubilityofthings.com Therefore, developing reliable methods to introduce this specific group is of interest.

Ultimately, the fundamental characterization and study of less-common molecules like this compound are essential for expanding the synthetic chemist's toolkit and deepening the understanding of structure-property relationships in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

4170-07-4 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

3-ethylpentan-3-ylbenzene |

InChI |

InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |

InChI Key |

WLVNEALRNQEPMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Diethylpropyl Benzene and Its Derivatives

Alkylation Strategies for Tertiary Alkylbenzene Synthesis

The synthesis of tertiary alkylbenzenes, such as (1,1-diethylpropyl)benzene (B13822259), is predominantly achieved through alkylation reactions where an aromatic ring attacks an electrophilic alkyl source. ontosight.aisolubilityofthings.com The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone methodology for creating carbon-carbon bonds between aromatic and aliphatic systems. wikipedia.orgunacademy.com This reaction and its modern adaptations are central to producing these sterically congested molecules, utilizing alkyl halides or alkenes as the source for the tertiary alkyl group in the presence of an acid catalyst. mt.commt.com The stability of the tertiary carbocation intermediate makes these reactions particularly suitable for creating compounds like this compound. numberanalytics.comlumenlearning.com

Friedel-Crafts Alkylation Variants and Mechanistic Refinements

The classical Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. libretexts.orgchemguide.co.uk The mechanism proceeds through the generation of a carbocation electrophile, which is then attacked by the electron-rich benzene (B151609) ring. libretexts.orgbyjus.com For tertiary alkylbenzenes, a tertiary alkyl halide is used, which readily forms a relatively stable tertiary carbocation, minimizing the likelihood of carbocation rearrangements that often plague alkylations with primary alkyl halides. wikipedia.orglibretexts.orgchemistrysteps.com However, the reaction is not without its challenges, including the potential for polyalkylation, as the product itself is more reactive than the starting material. unacademy.comlumenlearning.com

The choice of catalyst is critical in Friedel-Crafts alkylation, influencing both reaction rate and selectivity. numberanalytics.com Lewis acids and Brønsted acids are the two primary categories of catalysts employed for this transformation.

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditionally used to facilitate the formation of the carbocation electrophile from an alkyl halide. numberanalytics.comwikipedia.orgnumberanalytics.com The Lewis acid coordinates to the halogen of the alkyl halide, weakening the carbon-halogen bond and promoting the formation of a carbocation intermediate. chemistrysteps.comnumberanalytics.com The strength of the Lewis acid can impact the reaction; stronger acids like AlCl₃ lead to faster reaction rates but may also promote side reactions, whereas weaker Lewis acids like BF₃ may offer higher selectivity at the cost of a slower reaction. numberanalytics.comnumberanalytics.com

Brønsted Acids: Strong Brønsted acids, including mineral acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as solid acid catalysts, are particularly effective when using alkenes as the alkylating agent. mt.comlumenlearning.com Solid acids such as zeolites and acid-exchanged resins are of significant industrial importance due to their ease of separation, potential for regeneration, and reduced environmental impact compared to traditional homogeneous catalysts. wikipedia.orgetsu.edu These materials possess Brønsted acid sites that protonate the alkene to generate the necessary carbocation electrophile. researchgate.netiitm.ac.in

Table 1: Comparison of Common Catalytic Systems for Tertiary Alkylbenzene Synthesis

| Catalyst Type | Examples | Alkylating Agent | Mechanism of Action | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ numberanalytics.com | Alkyl Halides | Coordination to halide, generation of carbocation. numberanalytics.com | High reactivity, effective for a wide range of substrates. numberanalytics.com | Stoichiometric amounts often needed, difficult to handle, corrosive, potential for side reactions. wikipedia.orgetsu.edu |

| Brønsted Acids | H₂SO₄, HF, Zeolites, Sulfonic Resins mt.cometsu.edu | Alkenes | Protonation of alkene to form carbocation. lumenlearning.com | Catalytic amounts sufficient, cheaper reagents (alkenes), solid acids are reusable and less corrosive. etsu.educhemguide.co.uk | High temperatures may be required, potential for alkene polymerization, less active for some substrates. |

For the synthesis of this compound from unsubstituted benzene, regioselectivity primarily concerns the issue of mono- versus polyalkylation. The introduction of the first alkyl group activates the benzene ring, making the product, this compound, more nucleophilic than benzene itself. unacademy.com This increased reactivity can lead to the addition of further alkyl groups, resulting in a mixture of products. lumenlearning.comyoutube.com However, the significant steric bulk of the (1,1-diethylpropyl) group can substantially hinder subsequent alkylations, providing a degree of "self-regulation" that favors the mono-substituted product. unacademy.comnumberanalytics.com

Strategies to control regioselectivity and minimize polyalkylation include:

Using a large excess of the aromatic substrate: This ensures that the alkylating agent is the limiting reagent, increasing the probability of it reacting with a molecule of benzene rather than the already alkylated product. numberanalytics.com

Controlling reaction temperature: Lower temperatures can enhance selectivity by favoring the kinetically controlled product and reducing the energy available for subsequent reactions. numberanalytics.comacs.org

Stereoselectivity is not a consideration in the direct synthesis of this compound as the molecule is achiral.

The introduction of a bulky tertiary alkyl group like the (1,1-diethylpropyl) group presents a significant steric challenge. numberanalytics.com This steric hindrance can decrease the reaction rate compared to less bulky alkyl groups. numberanalytics.com However, as mentioned, this steric effect can be advantageous. It not only disfavors polyalkylation but can also influence the isomer distribution when using substituted benzenes. numberanalytics.comstackexchange.com For instance, in reactions with substituted aromatics, bulky alkyl groups tend to favor substitution at the less sterically crowded para position. numberanalytics.com Researchers can exploit these steric effects by carefully selecting the catalyst and reaction conditions to achieve the desired product selectivity. unacademy.comacs.org

Alkene-Based Alkylation Approaches in Organic Synthesis

A cost-effective and industrially significant alternative to using alkyl halides is the use of alkenes as the alkylating agents. chemguide.co.uk To synthesize this compound, an appropriate alkene precursor would be 3-ethyl-2-pentene. In this process, the alkene is treated with benzene in the presence of a Brønsted acid catalyst (like H₂SO₄ or a solid acid) or a Lewis acid/HCl mixture. wikipedia.orglumenlearning.comlibretexts.org

The mechanism involves the protonation of the alkene by the acid catalyst to form the tertiary carbocation, (1,1-diethylpropyl) cation. libretexts.org This electrophile is then attacked by the benzene ring in a classic electrophilic aromatic substitution mechanism to yield the final product. chemguide.co.uk This method avoids the need to pre-synthesize the corresponding alkyl halide, making it economically favorable for large-scale production. libretexts.org

Table 2: Effect of Alkylating Agent on this compound Synthesis

| Alkylating Agent | Catalyst System | Key Considerations |

| 3-Chloro-3-ethylpentane (B11943469) | Lewis Acid (e.g., AlCl₃, FeCl₃) wikipedia.org | Readily forms a stable tertiary carbocation. chemistrysteps.com Reactivity order: R-I > R-Br > R-Cl. libretexts.org Potential for catalyst-related side reactions. |

| 3-Ethyl-2-pentene | Brønsted Acid (e.g., H₂SO₄, Zeolites) or Lewis Acid/HCl lumenlearning.comchemguide.co.uk | More economical for industrial scale. libretexts.org Protonation must selectively form the desired tertiary carbocation. Risk of alkene polymerization. |

Alkyl Halide Reactivity in Aromatic Alkylation Protocols

When using an alkyl halide for the synthesis of this compound, the ideal starting material is a tertiary halide such as 3-chloro-3-ethylpentane. The reactivity of alkyl halides in Friedel-Crafts alkylation is highly dependent on the stability of the carbocation formed and the nature of the halogen. numberanalytics.comlumenlearning.com Tertiary alkyl halides are the most reactive because they form the most stable carbocations. wikipedia.orgchemistrysteps.com

The reaction is initiated by the Lewis acid catalyst, which abstracts the halide to generate the tertiary carbocation. libretexts.orgbyjus.com The reactivity of the haloalkanes follows the trend R-I > R-Br > R-Cl > R-F, reflecting the bond strength between carbon and the halogen. libretexts.org Therefore, while alkyl chlorides are commonly used, the corresponding bromides or iodides would be more reactive, though often more expensive. The choice of Lewis acid is also linked to the halide; aluminum chloride (AlCl₃) is typically used with alkyl chlorides. libretexts.orglibretexts.org

Organometallic Approaches in Constructing this compound Scaffolds

Organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds, which are essential for constructing the this compound framework. nih.gov These methods often provide high selectivity and functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

Cross-Coupling Reactions for C(sp²)–C(sp³) Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C(sp²)-C(sp³) bonds. nrochemistry.comtcichemicals.com These reactions typically involve a metal catalyst, such as palladium or nickel, to couple an organometallic reagent with an organic halide. nrochemistry.com The formation of tertiary alkyl-aryl bonds, as in this compound, can be challenging due to issues like β-hydride elimination. tcichemicals.com

Recent advancements have focused on developing robust catalytic systems to overcome these challenges. For instance, nickel-catalyzed reductive cross-electrophile coupling reactions between aryl halides and alkyl halides have emerged as a powerful method for introducing alkyl groups into aromatic systems. tcichemicals.com These reactions often utilize a combination of a nickel catalyst and a photoredox catalyst under visible light irradiation. tcichemicals.com

Table 1: Examples of C(sp²)-C(sp³) Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Reaction Type | Reference |

| Aryl Halides + Alkyl Halides | Nickel/Photoredox | Reductive Cross-Electrophile Coupling | tcichemicals.com |

| Aryl Halides + Alkyl Carboxylic Acids | Nickel/Photoredox | Decarboxylative Cross-Coupling | tcichemicals.com |

| Aryl Halides + Alkyl Amines | Nickel/Photoredox | Deaminative Cross-Coupling | tcichemicals.com |

| Organoboron Reagents + Organic Halides | Palladium | Suzuki Coupling | nrochemistry.com |

Radical Intermediates in Alkylation Pathways

The use of radical intermediates provides an alternative pathway for the alkylation of aromatic compounds. researchgate.net These reactions often proceed under mild conditions and can be initiated by photoredox catalysis. researchgate.net For the synthesis of tertiary alkylbenzenes, a key step is the generation of a tertiary alkyl radical, which can then be coupled with an aryl partner.

One strategy involves the activation of benzylic C-H bonds through a proton-coupled electron transfer (PCET) mechanism to generate carbon-centered radical intermediates. researchgate.net While this is more commonly applied for functionalizing existing alkylbenzenes, similar principles can be adapted for the initial construction of the alkylbenzene scaffold.

Aluminum Catalysis in Alkylative Defluorination for Tertiary Alkyl Groups

A novel and powerful method for forming C-C bonds involves the aluminum-catalyzed alkylative defluorination (AlkDF) of aliphatic C-F bonds. researchgate.netacs.org This approach utilizes the high stability of the Al-F bond as a thermodynamic driving force. researchgate.net Organoaluminum reagents can be used to replace C-F bonds with alkyl groups, including tertiary alkyl groups. acs.org

This method is highly selective for C(sp³)-F bonds, leaving other functional groups such as aryl halides and esters intact. researchgate.net The reaction can be performed under mild conditions and has been shown to be effective for the synthesis of complex molecules. researchgate.net For example, dialkylalumenium cation equivalents have been used as catalysts for the alkylation of aliphatic C-F bonds with alkylaluminum compounds. acs.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound requires strategies for introducing various chemical groups onto the aromatic ring or the alkyl side chain.

Strategies for Introducing Electrophilic and Nucleophilic Sites

Introducing electrophilic and nucleophilic sites onto the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The (1,1-diethylpropyl) group is an activating, ortho-, para-directing group for EAS. lumenlearning.com Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂/FeBr₃ or Cl₂/AlCl₃. masterorganicchemistry.com

Nitration: Introduction of a nitro group using HNO₃/H₂SO₄. The nitro group can subsequently be reduced to an amino group (a nucleophilic site). masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. lumenlearning.com The resulting ketone can serve as a handle for further functionalization.

The introduction of nucleophilic sites can also be achieved through methods like directed ortho-metalation, where a directing group on the aromatic ring guides the deprotonation and subsequent reaction with an electrophile. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Directing Effect | Reactivity | Examples |

| Activating | Ortho, Para | Increases Rate | -Alkyl, -OH, -NH₂ |

| Deactivating | Meta | Decreases Rate | -NO₂, -CN, -C=O |

| Deactivating | Ortho, Para | Decreases Rate | -Halogens |

Sequential Multi-Step Syntheses for Complex Derivatives

The synthesis of complex derivatives often requires a multi-step approach where the order of reactions is crucial. libretexts.orgyoutube.com The directing effects of the substituents must be carefully considered when planning the synthetic route. libretexts.org For example, if a meta-substituted derivative is desired, a deactivating, meta-directing group might be introduced first, followed by the introduction of the second substituent. libretexts.orgyoutube.com

An example of a multi-step synthesis could involve the initial Friedel-Crafts alkylation to form this compound, followed by nitration to introduce a nitro group at the para position. masterorganicchemistry.comlumenlearning.com The nitro group could then be reduced to an amine, which could then be further modified, for instance, by diazotization and substitution to introduce a variety of other functional groups. youtube.com

Enzymatic Synthesis of Alkylbenzene Analogs (General Methodologies)

The use of enzymes in the synthesis of alkylbenzene analogs represents a significant advancement, offering high selectivity and milder reaction conditions compared to traditional chemical methods. whiterose.ac.uknih.gov Biocatalysis, particularly for Friedel-Crafts type reactions, has the potential to overcome challenges related to regio-, chemo-, and enantioselectivity. whiterose.ac.uk

Recent research has focused on expanding the biocatalytic toolbox for sp³ C-C bond formation. nih.govresearchgate.net Engineered enzymes are now capable of catalyzing reactions that are difficult to achieve with conventional small-molecule catalysts. nih.govresearchgate.net One promising area is biocatalytic Friedel-Crafts alkylation. For instance, the enzyme CylK has been shown to catalyze a stereospecific alkylation of resorcinol (B1680541) rings, a reaction that demonstrates distinct regioselectivity compared to classical Friedel-Crafts reactions. nih.gov This enzymatic approach is not only mild but also enables the creation of novel analogs of clinical drug candidates that are challenging to synthesize using existing methods. nih.gov

Methyltransferases (MTases) are another class of enzymes being explored for the alkylation of small molecules. whiterose.ac.ukukri.org By modifying cofactors like S-Adenosyl Methionine (SAM), the biocatalytic repertoire for C-alkylation can be enhanced. ukri.org Research has demonstrated that enzymes such as SalL and NovO can mediate the reaction between modified cofactors and a range of substrates, including medicinally relevant compounds. ukri.org

The development of artificial metalloenzymes (ArMs) also presents a novel strategy for enzymatic alkylation. By incorporating a metal complex into a protein scaffold, such as the homodimeric protein LmrR, researchers have created catalysts for Friedel-Crafts alkylation. whiterose.ac.uk This approach has achieved high yields and enantioselectivity for specific substrates. whiterose.ac.uk

Table 1: Examples of Enzymes in Alkylbenzene Analog Synthesis

| Enzyme/System | Reaction Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| CylK | Biocatalytic Friedel-Crafts Alkylation | Resorcinol rings and secondary alkyl halides | Stereospecific and regioselective C-C bond formation, enabling synthesis of novel drug analogues. | nih.gov |

| Methyltransferases (e.g., SalL, NovO) | C-Alkylation | Aromatic small molecules | Enhanced reaction with a range of substrates using modified S-Adenosyl Methionine cofactors. | ukri.org |

| LmrR-based Artificial Metalloenzyme | Friedel-Crafts Alkylation | Aromatic compounds with Cu2+ complex | High yield (100%) and enantioselectivity (94% ee) for specific substrates. | whiterose.ac.uk |

Green Chemistry Approaches and Sustainable Synthetic Routes

Traditional Friedel-Crafts alkylation, a common method for synthesizing alkylbenzenes like this compound, often involves hazardous reagents and catalysts, such as aluminum chloride (AlCl₃) and mineral acids like hydrofluoric acid (HF), leading to significant environmental concerns and waste generation. beilstein-journals.orgbeilstein-journals.orggctlc.orgresearchgate.netresearchgate.net Green chemistry principles aim to address these issues by developing more environmentally benign and sustainable synthetic pathways. tandfonline.comamazonaws.combio-conferences.orgindianchemicalsociety.com

A primary focus of green chemistry in this context is the replacement of toxic and corrosive catalysts. beilstein-journals.orgresearchgate.net Significant progress has been made in using solid acid catalysts, which are generally safer, recyclable, and produce less waste. researchgate.netamazonaws.com Materials such as zeolites, clays, various metal oxides, and supported aluminum chloride have been evaluated for the alkylation of benzene with long-chain olefins. researchgate.netresearchgate.net For instance, the UOP Detal technology utilizes a solid acid catalyst for the industrial production of linear alkylbenzene (LAB), representing a greener alternative to HF-based processes. researchgate.net Graphite has also been shown to be an effective catalyst for the alkylation of xylene, eliminating the need for an aqueous work-up and allowing for simple filtration to recover the catalyst. gctlc.org

Another key green strategy is the substitution of hazardous alkylating agents. beilstein-journals.orgbeilstein-journals.org Traditional methods often use alkyl halides, which are toxic. beilstein-journals.org A significant improvement is the use of alcohols as alkylating agents, which generate only water as a byproduct, presenting a much more environmentally friendly process. beilstein-journals.orgbeilstein-journals.org The use of alkenes (olefins) is even more atom-economical as it theoretically produces no byproducts. beilstein-journals.orgbeilstein-journals.org

The principles of green chemistry also advocate for minimizing energy consumption and using renewable resources. bio-conferences.orgindianchemicalsociety.com This includes performing reactions at ambient temperature and pressure whenever possible and exploring the use of biomass-derived feedstocks. bio-conferences.orgucl.ac.uk For example, there is research into tandem hydrocracking and aromatization of polyethylene (B3416737) waste to produce long-chain alkylaromatics, offering a pathway to upcycle plastic waste into valuable chemicals. researchgate.net

Table 2: Comparison of Traditional vs. Green Alkylation Approaches

| Feature | Traditional Friedel-Crafts Alkylation | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) or strong Brønsted acids (e.g., HF, H₂SO₄) | Catalytic amounts of solid acids (zeolites, clays, graphite), late transition metals (FeCl₃, IrCl₃) | beilstein-journals.orgbeilstein-journals.orggctlc.orgresearchgate.net |

| Alkylating Agent | Alkyl halides | Alcohols, Alkenes (Olefins) | beilstein-journals.orgbeilstein-journals.org |

| Byproducts | Large amounts of salt waste, corrosive fumes | Water (from alcohols), potentially no byproducts (from alkenes) | beilstein-journals.orgbeilstein-journals.org |

| Solvent | Often requires organic solvents | Solvent-free conditions or greener solvents (e.g., water) | bio-conferences.orgnih.gov |

| Sustainability | High environmental impact, use of hazardous materials | Reduced waste, use of safer reagents, potential for catalyst recycling and use of renewable feedstocks | gctlc.orgresearchgate.nettandfonline.com |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1,1 Diethylpropyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity of (1,1-Diethylpropyl)benzene (B13822259)

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The presence of the 1,1-diethylpropyl group significantly influences both the rate and the regioselectivity of these reactions.

Substituents on a benzene ring are classified as either activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orgvanderbilt.edu Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com

The 1,1-diethylpropyl group is a tertiary alkyl group. Alkyl groups are known to be activating substituents due to their electron-donating inductive effect (+I effect). youtube.com This effect arises from the polarization of the sigma bond between the alkyl group's carbon and the ring carbon, pushing electron density towards the benzene ring. This increased electron density stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. vanderbilt.eduaskthenerd.com Therefore, this compound is expected to be more reactive towards electrophiles than benzene itself.

Table 1: Substituent Effects of the 1,1-Diethylpropyl Group

| Feature | Effect on Aromatic Ring | Consequence for EAS |

|---|---|---|

| Electronic Effect | Electron-donating (Inductive Effect) | Activates the ring |

| Reactivity | More nucleophilic than benzene | Faster reaction rate than benzene |

| Intermediate Stabilization | Stabilizes the arenium ion | Lowers activation energy |

In addition to affecting the reaction rate, substituents also direct the incoming electrophile to specific positions on the ring (ortho, meta, or para). wikipedia.orgstudysmarter.co.uk Activating groups, like alkyl groups, are typically ortho, para-directors. chemistrytalk.orglibretexts.org This is because the resonance structures of the arenium ion intermediate for ortho and para attack allow the positive charge to be placed on the carbon atom bearing the alkyl substituent. This carbocation is tertiary and is further stabilized by the electron-donating alkyl group. For meta attack, the positive charge is never placed on this carbon, resulting in a less stable intermediate. libretexts.org

However, the 1,1-diethylpropyl group is a sterically demanding, bulky substituent. Steric hindrance can significantly influence the product distribution between the ortho and para positions. wikipedia.org Attack at the ortho positions is physically impeded by the large alkyl group. Consequently, the electrophile preferentially attacks the less hindered para position. This effect is well-documented for other bulky alkyl groups, such as the tert-butyl group, which yields a high proportion of the para substitution product. wikipedia.orgmsu.edu Given that the 1,1-diethylpropyl group is larger than the tert-butyl group, it is expected to exhibit an even stronger preference for para substitution.

Table 2: Regiodirecting Effects of the 1,1-Diethylpropyl Group

| Position | Electronic Influence | Steric Influence | Predicted Outcome |

|---|---|---|---|

| Ortho | Favorable (Activated) | Unfavorable (Highly Hindered) | Minor Product |

| Meta | Unfavorable (Deactivated) | Neutral | Very Minor Product |

| Para | Favorable (Activated) | Favorable (Unhindered) | Major Product |

The mechanisms for the halogenation, nitration, and sulfonation of this compound follow the general three-step pathway for electrophilic aromatic substitution: generation of an electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized arenium ion, and deprotonation to restore aromaticity. byjus.com

Halogenation: The halogenation of benzene requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂) and generate a potent electrophile (Br⁺). masterorganicchemistry.comchemistrysteps.comyoutube.com The aromatic ring of this compound attacks this electrophile, primarily at the para position, to form the arenium ion. A weak base then removes the proton from the sp³-hybridized carbon, yielding the para-halo-(1,1-diethylpropyl)benzene product. byjus.com

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. byjus.comchemistrysteps.comsavemyexams.com Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com The activated benzene ring of this compound attacks the nitronium ion, again with strong preference for the para position. Subsequent loss of a proton from the arenium ion intermediate yields 1-(1,1-diethylpropyl)-4-nitrobenzene. masterorganicchemistry.com

Sulfonation: Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemistrysteps.comlibretexts.org Sulfur trioxide (SO₃) is a powerful electrophile that is attacked by the aromatic ring. libretexts.org The reaction proceeds through the standard EAS mechanism to form (4-(1,1-diethylpropyl)phenyl)sulfonic acid. Unlike nitration and halogenation, sulfonation is a reversible process. libretexts.orgchemistrysteps.comuobabylon.edu.iq

Reactions Involving the Benzylic Carbon and Side-Chain Modifications

The reactivity of the alkyl side-chain of this compound is centered on the positions adjacent to the aromatic ring (benzylic) and the other carbons of the alkyl group.

The benzylic carbon is the carbon atom directly attached to the benzene ring. This position is typically susceptible to oxidation if it bears at least one hydrogen atom. chemistry.coachchemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group to a carboxylic acid, provided a benzylic hydrogen is present. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the benzylic carbon is a quaternary carbon atom, meaning it is bonded to four other carbon atoms and has no C-H bonds. Consequently, it is resistant to standard benzylic oxidation reactions. uomustansiriyah.edu.iq The compound would be inert under conditions that would, for example, oxidize toluene (B28343) to benzoic acid. This lack of a benzylic hydrogen is a defining feature of its side-chain reactivity. chemistry.coachmasterorganicchemistry.com

While the benzylic carbon is unreactive, other positions on the alkyl side-chain can undergo reaction, typically through free-radical pathways. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator, selectively brominates the benzylic position because the resulting benzylic radical is resonance-stabilized. chemistry.coach Since this compound lacks benzylic hydrogens, this specific reaction will not occur at the benzylic carbon.

However, under more forcing conditions, hydrogen abstraction by radicals can occur at other positions on the ethyl groups of the side chain. These reactions would be less selective than benzylic halogenation and would likely yield a mixture of products resulting from hydrogen abstraction from the secondary (-CH₂-) and primary (-CH₃) carbons. The selectivity would be governed by the relative stability of the resulting secondary and primary alkyl radicals.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1,1-diethylpropyl)-4-nitrobenzene |

| (4-(1,1-diethylpropyl)phenyl)sulfonic acid |

| AlCl₃ (Aluminum chloride) |

| Anisole |

| Benzene |

| Benzenesulfonic acid |

| Benzoic acid |

| Br₂ (Bromine) |

| Chlorobenzene |

| Ethyl benzoate (B1203000) |

| FeBr₃ (Iron(III) bromide) |

| H₂SO₄ (Sulfuric acid) |

| HNO₃ (Nitric acid) |

| KMnO₄ (Potassium permanganate) |

| N-bromosuccinimide (NBS) |

| Na₂Cr₂O₇ (Sodium dichromate) |

| Nitrobenzene |

| SO₃ (Sulfur trioxide) |

| tert-butylbenzene (B1681246) |

Advanced Reaction Systems and Catalysis for this compound

The chemical behavior of this compound in advanced reaction systems is largely dictated by its unique structural features: a benzene ring substituted with a bulky tertiary alkyl group and the conspicuous absence of benzylic hydrogens. These characteristics render the side chain generally unreactive towards oxidation and free-radical halogenation, which are common transformations for other alkylbenzenes. libretexts.orglumenlearning.comyoutube.com Consequently, advanced catalytic methods, including photochemical, electrochemical, organocatalytic, and transition-metal catalyzed reactions, primarily target the functionalization of the aromatic C-H bonds. The significant steric hindrance imposed by the 1,1-diethylpropyl group plays a crucial role in determining the regioselectivity of these transformations.

Photochemical and Electrochemical Transformations

Photochemical Reactions:

Direct photochemical transformations of this compound that lead to significant structural changes are limited due to the lack of easily abstractable benzylic hydrogens. Unlike alkylbenzenes with benzylic C-H bonds, which can undergo photo-oxidation or photo-halogenation at the side chain, the primary photochemical reactions of this compound are expected to involve the aromatic ring. libretexts.orglumenlearning.com

In the presence of suitable photosensitizers and reagents, photochemical aromatic substitution reactions could potentially occur. However, the bulky (1,1-diethylpropyl) group would sterically hinder the approach of reactants to the ortho positions, favoring substitution at the meta and para positions. While specific studies on the photochemistry of this compound are not extensively documented, analogies can be drawn from other tertiary alkylbenzenes. For instance, visible-light-driven organocatalytic approaches have been developed for the alkoxylation of benzylic C-H bonds, but such reactions are not applicable to substrates lacking these bonds. researchgate.netnih.gov

Electrochemical Transformations:

The electrochemical behavior of this compound is characterized by the oxidation or reduction of the aromatic ring, as the tertiary alkyl side chain is resistant to typical electrochemical oxidation. jst.go.jp Electrochemical oxidation of many alkylbenzenes proceeds at the side chain, but this pathway is blocked for this compound due to the absence of benzylic hydrogens. libretexts.orglumenlearning.comjst.go.jp

Therefore, electrochemical reactions will primarily involve the benzene nucleus. Anodic oxidation would lead to the formation of a radical cation, which could then undergo further reactions such as hydroxylation, alkoxylation, or coupling, depending on the reaction medium and supporting electrolyte. jst.go.jp For instance, the direct electrochemical oxidation of benzene to phenol (B47542) has been investigated, and similar transformations could be envisioned for this compound, leading to the formation of (1,1-diethylpropyl)phenols. nih.gov The regioselectivity of such reactions would be influenced by the steric bulk of the alkyl group, likely favoring functionalization at the less hindered para position.

| Transformation Type | Reactive Site | Expected Products | Controlling Factors |

| Photochemical | Aromatic Ring (C-H bonds) | Substituted (1,1-Diethylpropyl)benzenes | Photosensitizer, Reagents, Steric Hindrance |

| Electrochemical | Aromatic Ring (C-H bonds) | (1,1-Diethylpropyl)phenols, etc. | Electrode Potential, Solvent, Electrolyte, Steric Hindrance |

Organocatalytic and Transition-Metal Catalyzed Reactions

Organocatalytic Reactions:

Organocatalysis offers a metal-free approach to chemical transformations and has been applied to the functionalization of arenes. nih.govbohrium.com For a sterically demanding substrate like this compound, the application of organocatalysis would primarily focus on the activation of the aromatic ring. Chiral organocatalysts, for instance, can control the site-selectivity of arene C-H functionalization. bohrium.comresearchgate.net

While direct C-H functionalization of this compound using organocatalysts is not widely reported, general principles suggest that reactions would be challenging due to the steric hindrance around the aromatic ring. However, organocatalytic benzannulation strategies, which involve the construction of a new aromatic ring, could potentially utilize derivatives of this compound. nih.gov The success of such reactions would heavily depend on the design of the catalyst to accommodate the bulky substituent.

Transition-Metal Catalyzed Reactions:

Transition-metal catalysis provides powerful tools for the selective functionalization of C-H bonds, offering pathways to modify otherwise inert positions on an aromatic ring. acs.orgrsc.org For this compound, these reactions would exclusively target the aromatic C-H bonds due to the absence of reactive benzylic hydrogens.

The regioselectivity of transition-metal-catalyzed C-H activation is often governed by steric factors. nih.gov In the case of this compound, the bulky tertiary alkyl group would direct functionalization away from the ortho positions. Consequently, C-H activation at the meta and para positions would be favored. For example, palladium-catalyzed C-H iodination of arenes has been shown to be sensitive to steric effects, leading to functionalization at the less hindered positions. nih.gov

Similarly, rhodium and iridium catalysts are known to promote the borylation and silylation of arenes, and for sterically hindered substrates, functionalization occurs predominantly at the meta and para positions. While specific catalytic systems for this compound are not detailed in the literature, the behavior of analogous molecules like tert-butylbenzene serves as a reliable model. colorado.edu

| Catalysis Type | Catalyst Example | Potential Reaction | Regioselectivity |

| Organocatalysis | Chiral Phosphoric Acid | Aromatic C-H Functionalization | para > meta |

| Transition-Metal | Palladium (Pd) | C-H Arylation, Halogenation | meta, para |

| Transition-Metal | Iridium (Ir) | C-H Borylation | meta, para |

| Transition-Metal | Rhodium (Rh) | C-H Silylation, Olefination | meta, para |

Advanced Spectroscopic and Analytical Characterization Methodologies in Elucidating the Structure and Conformation of 1,1 Diethylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment of (1,1-Diethylpropyl)benzene (B13822259) can be achieved.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in this compound.

The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The benzene (B151609) ring protons typically appear as a complex multiplet between 7.1 and 7.4 ppm. The integration of this signal corresponds to five protons. The aliphatic portion of the molecule shows two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons of the ethyl groups and a triplet for the terminal methyl (-CH₃) protons. The steric bulk of the quaternary (1,1-diethylpropyl) group influences the electronic environment of the aromatic ring, causing subtle shifts in the ortho, meta, and para proton resonances.

The ¹³C NMR spectrum provides information on the carbon skeleton. The benzene ring exhibits four distinct signals: one for the quaternary ipso-carbon (the carbon attached to the alkyl group), and one each for the ortho, meta, and para carbons. The signal for the ipso-carbon is typically found around 147-150 ppm and is of low intensity due to the absence of an attached proton. The aliphatic region contains signals for the central quaternary carbon, the methylene carbons, and the methyl carbons.

The table below summarizes the predicted chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Methyl (CH₃) | ~0.7 (triplet) | ~8-10 |

| Methylene (CH₂) | ~1.9 (quartet) | ~30-32 |

| Quaternary Alkyl C | No proton | ~45-48 |

| Aromatic (ortho, meta, para) | ~7.1-7.4 (multiplet) | ~125-129 |

| Aromatic (ipso) | No proton | ~147-150 |

Note: The data in this table is interactive. Users can sort and filter the information as needed.

While 1D NMR suggests a structure, 2D NMR experiments confirm the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a key cross-peak would be observed between the methyl protons (~0.7 ppm) and the methylene protons (~1.9 ppm), confirming the presence of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would show cross-peaks connecting the aromatic protons to their respective aromatic carbons, the methylene protons to the methylene carbons, and the methyl protons to the methyl carbons. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two to three bond C-H correlations). It provides the final links to piece the molecular puzzle together. Key HMBC correlations for this compound would include:

A correlation from the methyl protons to both the methylene carbon and the central quaternary alkyl carbon.

A correlation from the methylene protons to the methyl carbon, the central quaternary alkyl carbon, and, most importantly, the ipso-aromatic carbon. This confirms the attachment of the entire alkyl substituent to the benzene ring.

Correlations from the ortho-aromatic protons to the ipso- and meta-aromatic carbons.

This compound is an achiral molecule, simplifying stereochemical analysis. However, its conformational preferences, particularly the rotation around the bond connecting the bulky alkyl group to the phenyl ring, are of interest.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could reveal correlations between the methylene protons of the ethyl groups and the ortho-protons of the benzene ring. The intensity of these correlations can provide insights into the time-averaged distance between these protons, thus indicating the preferred rotational conformation of the alkyl group relative to the plane of the aromatic ring.

Molecular Mechanics: These are computational methods used to calculate the potential energy of a molecule as a function of its geometry. By performing a conformational search using molecular mechanics, one can identify the lowest-energy (most stable) conformation of this compound. These calculations often show that the molecule adopts a staggered conformation to minimize steric hindrance between the ethyl groups and the ortho-protons of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a this compound sample and confirming its identity. The compound would first travel through a GC column, resulting in a characteristic retention time, before entering the mass spectrometer.

In the mass spectrometer, using electron ionization (EI), the molecule is fragmented in a reproducible manner. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight. nist.gov The fragmentation pattern is a key fingerprint for the molecule. A prominent fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, mass of 29) to form a stable tertiary carbocation at m/z = 147. nih.gov This is often the base peak or a very intense peak in the spectrum. Another characteristic peak for many alkylbenzenes is the tropylium (B1234903) ion at m/z = 91. nih.gov

The table below details the major fragments observed in the EI-mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 176 | Molecular Ion [M]⁺ | [C₁₃H₂₀]⁺ | Corresponds to the molecular weight of the compound. nist.gov |

| 147 | [M - C₂H₅]⁺ | [C₁₁H₁₅]⁺ | Loss of an ethyl radical, forming a stable tertiary carbocation. Often a very intense peak. nih.gov |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Further fragmentation, potentially involving rearrangement. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A common and stable fragment in the mass spectra of alkylbenzenes. nih.gov |

Note: The data in this table is interactive. Users can sort and filter the information as needed.

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule.

The molecular formula of this compound is C₁₃H₂₀. The theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C = 12.00000) and hydrogen (¹H = 1.00783). The calculated exact mass for C₁₃H₂₀ is 176.15650. An HRMS measurement yielding a mass very close to this value (e.g., 176.1565) would unequivocally confirm the molecular formula as C₁₃H₂₀, distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition. nist.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides profound insights into the bonding and three-dimensional structure of molecules by probing their characteristic vibrational modes.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and gaining information about molecular structure. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions that cause a change in the dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that modulate the molecule's polarizability.

For this compound, the spectra are dominated by features characteristic of the monosubstituted benzene ring and the saturated alkyl chains.

Aromatic C-H Stretching: Strong absorptions are expected in the region of 3100-3000 cm⁻¹ in both IR and Raman spectra, corresponding to the C-H stretching vibrations of the benzene ring. docbrown.info

Aliphatic C-H Stretching: Intense peaks corresponding to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the diethylpropyl substituent will be prominent in the 2975-2845 cm⁻¹ region. docbrown.info

Aromatic C-C Stretching: The characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. docbrown.inforesearchgate.net Peaks are expected near 1600 and 1500 cm⁻¹. docbrown.info

Aliphatic C-H Bending: Bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups are found in the 1470-1370 cm⁻¹ range. docbrown.info

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring gives rise to strong IR absorptions in the fingerprint region. For a monosubstituted ring, strong bands are typically observed between 770-730 cm⁻¹ and 710-690 cm⁻¹. spectroscopyonline.com These "C-H wagging" modes are often diagnostic. spectroscopyonline.com

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group | IR, Raman |

| Aliphatic C-H Stretch | 2975 - 2845 | Functional Group | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | Fingerprint | IR, Raman |

| Aliphatic C-H Bend | 1470 - 1370 | Fingerprint | IR, Raman |

| Aromatic C-H OOP Bend | 770 - 690 | Fingerprint | IR |

Due to the non-polar nature of the benzene ring and the C-C bonds of the alkyl chain, the symmetric vibrations of the ring are often more prominent in the Raman spectrum, such as the characteristic ring "breathing" mode near 1000 cm⁻¹. researchgate.net Conversely, the C-H out-of-plane bending modes of the substituted ring are typically strong in the IR spectrum. spectroscopyonline.com

While conventional IR spectroscopy provides an averaged spectrum of all conformations present at room temperature, matrix isolation IR spectroscopy is a high-resolution technique capable of trapping and identifying individual conformers. The method involves depositing the gaseous sample molecule with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface (typically below 20 K). researchgate.net This process freezes the molecules in their gas-phase conformations, preventing interconversion and resulting in significantly sharpened spectral bands.

For this compound, rotation around the C-C single bonds within the bulky alkyl group can lead to multiple conformational isomers. Although no specific matrix isolation studies on this compound have been reported, research on analogous molecules like tyrosine and long-chain alkylbenzenes demonstrates the power of this technique. nih.govrsc.orglibis.be Different conformers would exhibit slightly different vibrational frequencies, particularly for modes involving the alkyl chain and its connection to the phenyl ring. By comparing the experimentally observed IR frequencies in the matrix with those predicted by computational chemistry (e.g., Density Functional Theory, DFT), each set of bands can be assigned to a specific, stable conformer. nih.govlibis.be This allows for the experimental characterization of the potential energy surface and the relative populations of different conformers in the gas phase.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, which may have structural isomers, gas and liquid chromatography are the primary tools.

Gas Chromatography (GC): GC is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.

Method development for this compound would focus on selecting an appropriate stationary phase and optimizing the temperature program.

Stationary Phase: A non-polar or low-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), is the standard choice for separating hydrocarbons. researchgate.net The separation would primarily be based on boiling point differences.

Retention Index: The Kovats Retention Index (I) is a standardized measure of a compound's retention time, which aids in its identification. For this compound, a standard non-polar retention index of 1275 has been reported. nih.gov This value can be used to predict its elution relative to a series of n-alkane standards.

GC is particularly powerful for separating structural isomers of substituted benzenes. researchgate.net While this compound itself does not have ortho-, meta-, or para- isomers, a synthesis might produce other C₁₃H₂₀ isomers. For example, isomers with different branching in the alkyl group would likely have different boiling points and could be resolved by GC. A typical GC method would involve injecting the sample into a heated inlet, followed by a temperature program that ramps the column temperature to ensure efficient separation and elution of all components. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. researchgate.net

| Parameter | Typical Value/Condition |

| Column Type | Capillary, Fused Silica (B1680970) |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | e.g., 50°C hold 2 min, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar molecule like this compound, reversed-phase HPLC is the most appropriate mode.

Stationary Phase: A non-polar stationary phase, such as C18 (octadecylsilyl) or C8 bonded to silica particles, would be used. The highly non-polar nature of this compound would lead to strong retention on such a column.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. To elute the compound in a reasonable time, a high percentage of the organic solvent would be required. Isocratic elution (constant mobile phase composition) or gradient elution (increasing organic solvent percentage) could be used to optimize the separation.

Detection: Since this compound contains a benzene ring, it possesses a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector set to a wavelength around 254-260 nm would be an effective and sensitive means of detection.

While GC is often the preferred method for such volatile compounds, HPLC can be a valuable alternative, especially for analyzing mixtures that also contain non-volatile impurities or for preparative-scale separations to isolate the pure compound.

Computational and Theoretical Investigations into 1,1 Diethylpropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. arxiv.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. cnr.it For (1,1-Diethylpropyl)benzene (B13822259), a geometry optimization procedure is performed to find the molecule's most stable three-dimensional arrangement, corresponding to the minimum energy on its potential energy surface. mdpi.comloni.org

This process typically employs a specific functional, such as the popular B3LYP, and a basis set (e.g., 6-31G) that describes the atomic orbitals. cnr.it The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in the equilibrium or "ground state" geometry. From this optimized structure, key parameters like bond lengths, bond angles, and dihedral angles can be extracted, providing a precise structural model of the molecule. The total electronic energy of this stable conformation is also a primary output, serving as a crucial reference point for other calculations, such as determining activation energies.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G

)| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C(ipso)-C(tert) | Benzene (B151609) ring to tertiary alkyl carbon | 1.52 Å |

| C-C (aromatic) | Average carbon-carbon bond in benzene ring | 1.40 Å |

| C-H (aromatic) | Average aromatic carbon-hydrogen bond | 1.08 Å |

| C(tert)-C(ethyl) | Tertiary carbon to ethyl group carbon | 1.54 Å |

| C-C (ethyl) | Carbon-carbon bond in ethyl groups | 1.53 Å |

| C-H (alkyl) | Average aliphatic carbon-hydrogen bond | 1.10 Å |

| Bond Angles | ||

| C-C-C (aromatic) | Angle within the benzene ring | 120.0° |

| C(ipso)-C(tert)-C(ethyl) | Angle around the tertiary carbon | 111.5° |

| C(ethyl)-C(tert)-C(ethyl) | Angle between ethyl groups | 109.8° |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar alkylbenzenes.

Ab Initio Calculations for Conformational Analysis and Potential Energy Surfaces

While DFT is highly effective, ab initio (from first principles) methods like Møller-Plesset perturbation theory (MP2) provide another avenue for high-accuracy calculations without relying on empirical parameters. u-szeged.hu These methods are particularly useful for conformational analysis, which studies the different spatial arrangements (conformers) of a molecule that arise from rotations around single bonds.

For this compound, a key conformational feature is the rotation around the bond connecting the bulky (1,1-diethylpropyl) group to the benzene ring. By systematically rotating this bond and calculating the molecule's energy at each step, a potential energy surface (PES) can be generated. scispace.comnih.gov This surface maps the energy landscape of the molecule, revealing the most stable conformers (energy minima) and the energy barriers (saddle points) that separate them. u-szeged.hu This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers from Ab Initio PES Scan

| Dihedral Angle (C-C-C(ipso)-C(tert)) | Conformer Description | Relative Energy (kJ/mol) |

| 0° | Eclipsed (Ethyl over ring) | 15.2 (Rotational Barrier) |

| 60° | Gauche | 0.0 (Global Minimum) |

| 120° | Eclipsed (Hydrogen over ring) | 12.5 (Rotational Barrier) |

| 180° | Anti | 1.8 (Local Minimum) |

Note: This table presents illustrative data for the rotation around the C(ipso)-C(tert) bond, showing energy minima and maxima (barriers).

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations excel at describing static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. kummerlaender.eu MD simulations model a system (e.g., one or more this compound molecules, often in a solvent) by treating atoms as spheres and bonds as springs, with their interactions governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS). researchgate.net

By solving Newton's equations of motion for every atom over a series of very short time steps, an MD simulation generates a trajectory that describes how the molecule moves, vibrates, and rotates. This is an effective method for conformational sampling, as the simulation can explore various low-energy shapes the molecule might adopt in a solution or liquid state. Furthermore, MD is invaluable for studying intermolecular interactions. By simulating multiple molecules together, one can analyze how they orient themselves relative to each other, providing insights into properties like liquid density, viscosity, and solvation. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. These can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.gov The calculation determines the magnetic shielding tensor for each atom in the optimized geometry, which is then converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govrsc.org Such predictions are invaluable for assigning peaks in an experimental spectrum to specific atoms within the molecule. d-nb.infofigshare.com

Vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, can also be calculated. After a geometry optimization finds the energy minimum, a frequency calculation determines the energies of the molecule's normal modes of vibration. loni.org Each calculated frequency corresponds to a specific atomic motion, such as a C-H stretch or a benzene ring deformation. nist.govuwosh.edu While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors or more advanced anharmonic calculations to achieve good agreement with experimental data. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Parameters for this compound

| Parameter | Atom/Group | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | |||

| C(ipso) | Aromatic C attached to alkyl | 148.5 | ~147-150 |

| C(ortho) | Aromatic C adjacent to ipso | 127.8 | ~127-129 |

| C(meta) | Aromatic C meta to ipso | 128.9 | ~128-130 |

| C(para) | Aromatic C opposite ipso | 126.2 | ~125-127 |

| C(tert) | Tertiary alkyl carbon | 45.1 | ~44-46 |

| Key IR Frequencies (cm⁻¹) | |||

| Aromatic C-H Stretch | Benzene Ring | 3050 - 3100 | ~3030, 3060, 3080 |

| Aliphatic C-H Stretch | Ethyl Groups | 2880 - 2990 | ~2875, 2935, 2965 |

| Aromatic C=C Stretch | Benzene Ring | 1490 - 1610 | ~1495, 1605 |

Note: Predicted values are representative of DFT-level calculations. Experimental values are typical ranges for similar structures.

Reactivity Predictions and Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can also be used to explore the chemical reactivity of this compound and to map out the pathways of potential reactions. A common reaction for benzene and its derivatives is electrophilic aromatic substitution. byjus.com

Transition State Calculations and Activation Energy Barriers

To model a chemical reaction, chemists calculate the energies of the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. stackexchange.com Locating this structure is a critical step in understanding a reaction's kinetics.

Algorithms like QST2 or QST3 can be used to find an initial guess for the TS geometry, which is then fully optimized. stackexchange.com A key confirmation of a true transition state is a frequency calculation that yields exactly one imaginary (negative) frequency. scm.com This single imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of a C-H bond and the formation of a C-Electrophile bond. youtube.com

The activation energy barrier (Ea) is then calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By comparing the activation energies for substitution at the ortho, meta, and para positions, one can predict the regioselectivity of the reaction, which is governed by the electron-donating and steric effects of the (1,1-diethylpropyl) group. youtube.comlibretexts.org

Table 4: Hypothetical Energy Profile for Nitration of this compound

| Species | Position | Relative Energy (kJ/mol) |

| Reactants | - | 0.0 |

| Transition State (σ-complex formation) | ortho | +75.2 |

| Transition State (σ-complex formation) | meta | +95.8 |

| Transition State (σ-complex formation) | para | +72.1 |

| Calculated Activation Energy (Ea) | para | 72.1 |

Note: This table illustrates how computational energy calculations can be used to predict that the para position is the most favorable site for electrophilic attack due to the lowest activation energy barrier.

Frontier Molecular Orbital (FMO) Analysis

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In the case of this compound, the alkyl group ((1,1-diethylpropyl)) is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the benzene ring raises the energy of the HOMO and, to a lesser extent, the LUMO. Compared to unsubstituted benzene, this results in a smaller HOMO-LUMO gap for this compound, suggesting increased reactivity, particularly towards electrophiles. The electron-donating nature of the alkyl group enhances the nucleophilicity of the aromatic ring.

The spatial distribution of the HOMO and LUMO is also of great importance. For alkyl-substituted benzenes, the HOMO density is generally highest at the ortho and para positions of the aromatic ring. This indicates that electrophilic attack is most likely to occur at these positions, which is consistent with experimental observations for electrophilic aromatic substitution reactions.

To illustrate the concepts discussed, the following table presents representative, though hypothetical, energy values for the frontier molecular orbitals of benzene and an alkyl-substituted benzene like this compound, as would be determined by computational methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.24 | -1.24 | 8.00 |

| This compound (Illustrative) | -8.95 | -1.15 | 7.80 |

Note: The values for this compound are illustrative and represent the expected trend for an alkyl-substituted benzene. Actual values would require specific quantum chemical calculations.

This FMO analysis, therefore, provides a theoretical framework for understanding the chemical behavior of this compound. It rationalizes the activating and directing effects of the alkyl group in chemical reactions and helps in predicting the molecule's electronic properties. The reduced HOMO-LUMO gap compared to benzene signifies a more reactive system, a key piece of information for synthetic applications.

Chemistry of Functionalized 1,1 Diethylpropyl Benzene Derivatives

Design and Synthesis of Novel Alkylbenzene-Based Scaffolds for Specific Research Applications

The synthesis of (1,1-diethylpropyl)benzene (B13822259) itself is typically achieved through Friedel-Crafts alkylation of benzene (B151609). This reaction involves the use of an appropriate alkylating agent, such as 3-chloro-3-ethylpentane (B11943469) or 3-ethyl-2-pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The bulky nature of the incoming electrophile necessitates careful control of reaction conditions to optimize the yield of the desired monosubstituted product and minimize side reactions such as polyalkylation or isomerization.

Once obtained, this compound becomes a versatile starting material for the creation of more elaborate molecular architectures. Researchers have explored various strategies to introduce functional groups onto the aromatic ring, thereby creating novel scaffolds for diverse research applications. These functionalization reactions are pivotal in tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity or material properties.

Electrophilic aromatic substitution reactions are a primary route for introducing a wide array of functional groups. For instance, nitration, halogenation, and acylation can be employed to install nitro, halo, and acyl groups, respectively, onto the benzene ring. The conditions for these reactions must be carefully selected to overcome the steric hindrance imposed by the bulky alkyl group and to control the regioselectivity of the substitution.

The following table summarizes typical electrophilic aromatic substitution reactions that can be applied to this compound to generate functionalized scaffolds.

| Reaction | Reagent/Catalyst | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | p-Nitro-(1,1-diethylpropyl)benzene |

| Bromination | Br₂ / FeBr₃ | p-Bromo-(1,1-diethylpropyl)benzene |

| Acylation | RCOCl / AlCl₃ | p-Acyl-(1,1-diethylpropyl)benzene |

These initial functionalized derivatives serve as key intermediates for further synthetic elaborations. For example, the nitro group can be reduced to an amine, which can then be diazotized to introduce a variety of other functionalities. Similarly, the acyl group can be a handle for further carbon-carbon bond-forming reactions, enabling the construction of even more complex molecular frameworks.

Stereochemical Aspects and Chiral Derivatization of the Alkyl Side Chain

The this compound molecule itself is achiral. However, the quaternary benzylic carbon atom, the central carbon of the 1,1-diethylpropyl group, presents a unique stereochemical feature. While this carbon is not a stereocenter in the parent molecule, functionalization of the alkyl side chain can lead to the creation of chiral centers.

For instance, selective oxidation of one of the ethyl groups could introduce a hydroxyl or carbonyl group, potentially creating a chiral molecule. The development of stereoselective methods to achieve such transformations is an area of active research, as it would provide access to enantiomerically enriched derivatives of this compound.

A key strategy for introducing chirality involves the use of chiral auxiliaries or catalysts. For example, asymmetric synthesis methodologies can be employed to introduce a chiral substituent onto the benzene ring, which can then influence the stereochemical outcome of subsequent reactions on the alkyl side chain.

Furthermore, the resolution of racemic mixtures of chiral derivatives is a crucial aspect of their stereochemical investigation. Techniques such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent can be employed to separate enantiomers. The separated enantiomers can then be characterized by their optical rotation and their absolute configuration determined using techniques like X-ray crystallography or by correlation to known chiral compounds.

While specific examples of chiral derivatization of the (1,1-diethylpropyl) side chain are not extensively documented in publicly available literature, the principles of asymmetric synthesis and chiral resolution are well-established and applicable to this system. The stereoselective synthesis of a related compound, (3S, 4R)-5-phenylpentane-1,3,4-triol, from 3-phenylpropanal (B7769412) highlights the feasibility of controlling stereochemistry in molecules with a phenyl and a pentane-derived chain.

Investigating the Role of the Bulky Alkyl Group in Directing Further Functionalization

The 1,1-diethylpropyl group is a bulky, electron-donating alkyl group. These characteristics have a significant impact on the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.